molecular formula C17H8N2O6 B5643703 1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxylic acid

1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxylic acid

Cat. No.: B5643703
M. Wt: 336.25 g/mol
InChI Key: MIRDJUCPIRTWLN-UHFFFAOYSA-N
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Description

1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid is a complex organic compound with the molecular formula C17H8N2O6 This compound is known for its unique structure, which includes multiple oxo groups and a biisoindole core

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O6/c20-13-9-3-1-2-4-10(9)14(21)18(13)19-15(22)11-6-5-8(17(24)25)7-12(11)16(19)23/h1-7H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRDJUCPIRTWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s oxo groups and biisoindole core allow it to form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. This interaction can affect multiple pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,1’,3’-Tetraoxo-1,3,1’,3’-tetrahydro-[2,2’]biisoindolyl-5-carboxylic acid
  • 2-(1,3-dioxobenzo[c]azolin-2-yl)-1,3-dioxobenzo[c]azoline-5-carboxylic acid

Uniqueness

1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindole-5-carboxylic acid is unique due to its specific arrangement of oxo groups and the biisoindole core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

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